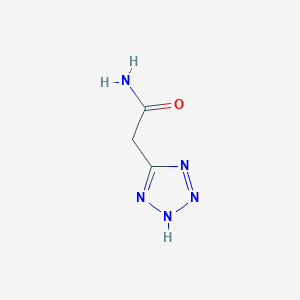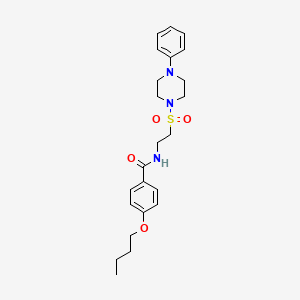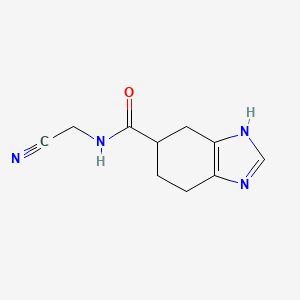
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C27H31N3O and its molecular weight is 413.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Synthetic Utility
N,N-Dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals demonstrate unique reactivity with vicinal cis-diols, leading to the formation of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. This reactivity highlights their potential as temporary protecting groups for vicinal diols, facilitating selective acylation processes under various conditions. Such characteristics make them valuable tools in synthetic chemistry for the preparation of complex molecules (S. Hanessian & E. Moralioglu, 1972).
Allosteric Modulation of CB1 Receptor
Indole-2-carboxamides, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, have been identified as potent CB1 allosteric modulators. These compounds show significant impact on CB1 receptor binding affinity and cooperativity, suggesting their application in studying cannabinoid receptor pharmacology and potentially in the development of new therapeutic agents (Leepakshi Khurana et al., 2014).
DNA-Intercalating Antitumor Agents
Phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide have been synthesized and evaluated for their antitumor activity, highlighting the role of molecular architecture in DNA binding and intercalative properties. This research underscores the therapeutic potential of such compounds in cancer treatment, pointing towards the design of minimal DNA-intercalating agents with optimized activity (G. Atwell et al., 1989).
Neurofibrillary Tangles and Beta-Amyloid Plaques Imaging
The use of derivatives like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) in positron emission tomography (PET) imaging for the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients demonstrates the significant potential of these compounds in diagnostic medicine and monitoring disease progression (K. Shoghi-Jadid et al., 2002).
Hydroamination and Heterocycle Formation
The hydroamination of 2-ethynyl-4,5,6,7-tetrahydroindoles, leading to 2-substituted amino derivatives of indole, showcases the utility of such reactions in generating structurally diverse heterocycles. This process allows for the mild and efficient synthesis of complex indole derivatives, useful in various pharmaceutical and material science applications (L. Sobenina et al., 2010).
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O/c1-19-9-10-23(17-20(19)2)27(31)28-18-26(22-11-13-24(14-12-22)29(3)4)30-16-15-21-7-5-6-8-25(21)30/h5-14,17,26H,15-16,18H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQIXFDROUFFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2892288.png)
![3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2892289.png)
![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2892291.png)




![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)
![Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2892300.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)
![N-(2-methylquinolin-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2892303.png)
